N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is a synthetic compound known for its complex molecular structure. This compound falls into the category of cyclopropane sulfonamides and contains both pyrrolo[2,3-c]pyridine and cyclopropanesulfonamide groups, making it a fascinating subject of study in both organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide involves multi-step organic reactions. Starting with the core structure of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine, an alkylation reaction is typically performed to introduce the ethyl group. This step is followed by a reaction with cyclopropanesulfonamide under specific conditions, often involving the use of base catalysts and controlled temperature settings.
Industrial Production Methods
For large-scale production, automated synthesis methods are preferred. These include continuous flow synthesis where reactants are continuously fed through reactors, ensuring efficient conversion to the desired product. Precise control over reaction parameters such as temperature, pressure, and catalyst concentration is critical to maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is capable of undergoing various chemical reactions, including:
Oxidation: This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Can convert the compound into different amine derivatives.
Substitution: Particularly nucleophilic substitution reactions where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as thiols, amines, or halides under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and other substituted analogs, each with potentially different biological or chemical activities.
Scientific Research Applications
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide has broad applications in several fields:
Chemistry: Used as a reagent in organic synthesis for constructing complex molecules.
Biology: Studied for its interactions with various biological molecules, possibly acting as an enzyme inhibitor.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialized materials, such as in the manufacturing of advanced polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions at the molecular level. In biological systems, it may target specific enzymes or receptors, disrupting normal biochemical pathways. For example, it might inhibit key enzymes involved in metabolic processes, leading to altered cell functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-yl)ethyl)cyclopropanecarboxamide
Uniqueness
Compared to its analogs, N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)cyclopropanesulfonamide is unique due to its structural configuration that allows for distinctive reactivity and interaction profiles. This can lead to different biological activities and applications, making it a valuable compound for specialized research and industrial purposes.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15-7-4-10-5-8-16(13(17)12(10)15)9-6-14-20(18,19)11-2-3-11/h4-5,7-8,11,14H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWTWWNBJUFONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.